molecular formula C12H12N2O B6285795 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111108-60-1

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6285795
CAS RN: 1111108-60-1
M. Wt: 200.24 g/mol
InChI Key: AWKBFLSZEOVZSV-UHFFFAOYSA-N
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Description

The compound “5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields .


Synthesis Analysis

While specific synthesis information for “5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine” was not found, related compounds have been synthesized through various methods. For instance, a compound called medetomidine, which contains a 2,3-dimethylphenyl group, was synthesized through a method involving Wittig olefination of phenylimidazolylketones, followed by hydrogenation . Another study reported the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate to produce a series of pyridones .

Scientific Research Applications

Sedation and Anxiolysis

Dexmedetomidine: , a compound related to 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, is known for its sedative and anxiolytic effects . It is plausible that 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine could be researched for similar applications in the field of anesthesia or psychiatry, particularly for procedural sedation or the management of anxiety disorders.

Analgesia

The analgesic properties of dexmedetomidine are well-documented, and it’s used as an adjuvant in pain management . Research into 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine could explore its efficacy as a non-opioid analgesic, potentially contributing to the development of new pain relief medications.

Neuroprotection

Compounds that act on α2-adrenoceptors, such as dexmedetomidine, have shown neuroprotective effects . 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine might be studied for its potential to protect neuronal cells against injury or degeneration, which could be relevant in conditions like stroke or Alzheimer’s disease.

Cardiovascular Stability

Dexmedetomidine is known for its minimal impact on respiratory function and its ability to provide cardiovascular stability during sedation . Research into 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine could focus on its potential benefits in maintaining hemodynamic stability in clinical settings.

Treatment of Withdrawal Symptoms

Dexmedetomidine has been used off-label to treat withdrawal symptoms in patients with opioid addiction . 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine could be investigated for similar applications, offering a new approach to managing withdrawal in substance abuse treatment.

Anti-inflammatory Effects

The anti-inflammatory effects of α2-adrenoceptor agonists are an area of ongoing research . 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine could be studied for its potential role in reducing inflammation, which may have implications for the treatment of various inflammatory diseases.

Sleep Regulation

Given the role of dexmedetomidine in inducing a state similar to natural sleep , research into 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine could include its effects on sleep architecture and its potential use in treating sleep disorders.

Adjuvant in Local Anesthesia

Dexmedetomidine is used as an adjuvant in local anesthesia to prolong the duration of analgesia . 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine might be researched for its effectiveness in enhancing the efficacy of local anesthetics.

Future Directions

While specific future directions for “5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine” were not found, research into related compounds continues. For example, new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been synthesized and evaluated for in vitro and in vivo activity .

properties

IUPAC Name

5-(2,3-dimethylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-4-3-5-11(9(8)2)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKBFLSZEOVZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CNC(=O)N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653815
Record name 5-(2,3-Dimethylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine

CAS RN

1111108-60-1
Record name 5-(2,3-Dimethylphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111108-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dimethylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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